REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1.II.[I:14]([O-])(=O)(=O)=O.[Na+].S([O-])([O-])=O.[Na+].[Na+]>CN(C)C=O>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][C:7]=1[I:14] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=NC1)C(=O)OC
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
The collected crystals were washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=NC1I)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 152.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |